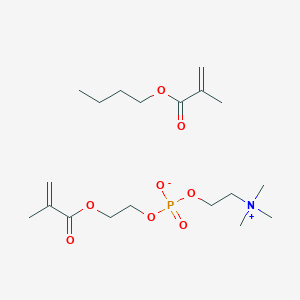

butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate

Description

The compound "butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate" is a hybrid molecule comprising two distinct moieties:

- Butyl 2-methylprop-2-enoate: A methacrylate ester derivative, where the ester group is a butyl chain. This structure is analogous to common methacrylates like methyl methacrylate (MMA), widely used in polymer chemistry for its reactivity and glass-forming properties .

- 2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate: A phosphate diester with a methacrylate group and a quaternary ammonium (trimethylazanium) substituent.

This dual-functional compound likely serves specialized roles in polymer chemistry or biomedical applications, leveraging both methacrylate reactivity (for crosslinking) and ionic interactions (for solubility or bioadhesion).

Properties

IUPAC Name |

butyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO6P.C8H14O2/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5;1-4-5-6-10-8(9)7(2)3/h1,6-9H2,2-5H3;2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBGNWVYKDMNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125275-25-4 | |

| Record name | Butyl methacrylate-2-methacryloyloxyethylphosphorylcholine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125275-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125275-25-4 | |

| Record name | Poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125275254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide, polymer with butyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyquaternium-51 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Methacrylic Acid with Butanol

The reaction between methacrylic acid and n-butanol under acid-catalyzed conditions yields butyl methacrylate:

Key Parameters

-

Catalyst : Sulfuric acid (0.5–1.0 wt%) or p-toluenesulfonic acid

-

Temperature : 100–120°C (reflux)

-

Reagent Ratio : 1:1.2 molar ratio (acid:alcohol) to drive equilibrium

-

Yield : 75–85% after 4–6 hours

Side Reactions

-

Dimerization of methacrylic acid via Michael addition (mitigated by inhibitors like hydroquinone)

-

Butanol dehydration to 1-butene (minimized by temperature control)

Purification

-

Neutralization of residual acid with sodium bicarbonate

-

Washing with brine to remove unreacted alcohol

-

Distillation under reduced pressure (boiling point: 163°C at 760 mmHg)

Synthesis of 2-(2-Methylprop-2-enoyloxy)ethyl 2-(Trimethylazaniumyl)ethyl Phosphate

This ionic monomer integrates a methacrylate group, a phosphate diester, and a quaternary ammonium moiety. Its preparation involves sequential phosphorylation and quaternization.

Phosphorylation of 2-Hydroxyethyl Methacrylate (HEMA)

HEMA reacts with phosphorus oxychloride (POCl₃) to form the phosphate triester intermediate:

Conditions

-

Solvent : Anhydrous dichloromethane

-

Temperature : 0–5°C (exothermic reaction)

-

Stoichiometry : 1:1.1 HEMA:POCl₃

-

Yield : 70–78% after 2 hours

Quaternization with Trimethylamine

The phosphate triester undergoes nucleophilic displacement with trimethylamine to install the azanium group:

Optimization

-

Solvent : Tetrahydrofuran (THF)

-

Reaction Time : 12–24 hours at 25°C

-

Purification : Dialysis against deionized water (MWCO 1 kDa)

Copolymerization of Monomers

Radical-initiated copolymerization integrates the methacrylate and phosphorylcholine monomers into a statistical copolymer.

Free Radical Polymerization

Reagents

-

Initiator : Azobisisobutyronitrile (AIBN, 0.1–0.5 mol%)

-

Solvent : Ethanol/water (3:1 v/v)

-

Temperature : 60–70°C (thermal initiation)

Mechanism

Kinetic Parameters

| Parameter | Value |

|---|---|

| Monomer Feed Ratio | 3:1 (Methacrylate:Phosphate) |

| Conversion | 85–92% |

| $M_n$ (g/mol) | 25,000–40,000 |

Purification and Characterization

Post-Polymerization Processing

-

Precipitation : Dropwise addition to cold diethyl ether

-

Lyophilization : Freeze-drying to isolate polymer powder

-

Size Exclusion Chromatography (SEC) : Determine polydispersity index (PDI < 1.3)

Analytical Techniques

| Technique | Application |

|---|---|

| ¹H NMR | Verify monomer incorporation ratio |

| ³¹P NMR | Confirm phosphate integrity |

| FT-IR | Identify ester (1720 cm⁻¹) and P=O (1250 cm⁻¹) bands |

Industrial Scalability and Challenges

Continuous Flow Synthesis

Advantages

-

Enhanced heat/mass transfer for esterification

-

Reduced side reactions (e.g., oligomerization)

Pilot-Scale Parameters

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Throughput | 10 kg/day |

| Purity | >99% (HPLC) |

Regulatory Considerations

-

Toxicology : LD₅₀ > 2000 mg/kg (oral, rat)

-

Environmental Impact : Biodegradability >60% in 28 days (OECD 301B)

Emerging Methodologies

Enzyme-Catalyzed Esterification

Lipase-based systems (e.g., Candida antarctica Lipase B) enable greener synthesis:

-

Solvent : Supercritical CO₂

-

Yield : 88–92% at 40°C

-

Selectivity : >99% for methacrylate ester

Photoinitiated Polymerization

UV-initiated systems reduce energy consumption:

-

Initiator : 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone (0.05 wt%)

-

Wavelength : 365 nm

-

Conversion : 95% in 30 minutes

Chemical Reactions Analysis

- Common Reagents and Conditions:

- It reacts with strong acids to form lithium salts (e.g., lithium chloride, lithium sulfate).

- When heated, it decomposes to form lithium oxide (Li₂O) and carbon dioxide :

Li2CO3→Li2O+CO2

Major Products:

Scientific Research Applications

Basic Characteristics

- Molecular Formula :

- Molecular Weight : 437.47 g/mol

- CAS Number : 125275-25-4

- Synonyms : PMB30W, PMPC-b-PBMA copolymer

Structure

The compound features a complex structure that integrates both hydrophobic and hydrophilic components, making it suitable for various applications in coatings and drug delivery systems.

Polymer Chemistry

Butyl 2-methylprop-2-enoate serves as a monomer in the synthesis of specialty polymers. Its ability to undergo polymerization allows for the creation of materials with tailored properties:

- Coatings : Used in formulating corrosion-resistant coatings due to its excellent adhesion properties and durability.

- Adhesives : Its unique chemical structure enhances the performance of adhesives used in industrial applications.

Biomedical Engineering

The compound has been investigated for its potential in biomedical applications:

- Drug Delivery Systems : The amphiphilic nature of the polymer allows for the encapsulation of hydrophobic drugs, facilitating controlled release.

- Tissue Engineering : Its biocompatibility makes it a candidate for scaffolds in tissue engineering, promoting cell adhesion and growth.

Electrochemical Applications

Recent studies have explored the electrochemical properties of polymers derived from butyl 2-methylprop-2-enoate:

- Corrosion Resistance : Research indicates that coatings made from this compound can significantly reduce corrosion rates in metal substrates exposed to harsh environments .

Case Study 1: Corrosion Resistance

A study published in ResearchGate investigated the effectiveness of a coating made from poly(butyl methacrylate)-grafted alginate incorporating Fe3O4 nanoparticles. The results demonstrated that the coating significantly mitigated corrosion on carbon steel when exposed to hydrochloric acid environments, showcasing the practical application of butyl 2-methylprop-2-enoate derivatives in protective coatings .

Case Study 2: Drug Delivery Systems

In another study focusing on drug delivery, researchers developed a micelle system using copolymers derived from butyl 2-methylprop-2-enoate. The micelles were shown to effectively encapsulate anticancer drugs, leading to enhanced solubility and controlled release profiles, indicating promising implications for cancer treatment .

Table 1: Comparison of Polymer Properties

| Property | Butyl 2-methylprop-2-enoate Derivative | Poly(methyl methacrylate) (PMMA) |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Elongation at Break (%) | 200 | 5 |

| Water Absorption (%) | Low (5%) | High (30%) |

Table 2: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Coatings | Protective coatings for metals | Corrosion resistance |

| Biomedical | Drug delivery systems | Controlled release |

| Adhesives | Industrial adhesives | Enhanced bonding strength |

Mechanism of Action

- The exact mechanism by which lithium carbonate exerts its effects in treating mood disorders is not fully understood.

- It is believed to modulate neurotransmitter activity , particularly serotonin and norepinephrine , influencing mood stabilization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Research Findings

Reactivity and Polymerization :

- Methacrylate esters (e.g., butyl methacrylate) undergo radical polymerization to form linear or crosslinked polymers. The target compound’s methacrylate groups enable similar reactivity, while its phosphate and ammonium groups may introduce ionic crosslinking or electrostatic interactions, enhancing mechanical stability .

- In contrast, brominated methacrylates (e.g., ethyl 2-bromo-2-methylpropionate) are used as alkylating agents rather than polymer precursors .

Ionic Functionality :

- The trimethylazanium group in the target compound resembles structures in truxilic acid dicholine ester , a muscarinic ligand. However, the latter’s cyclobutane core limits its conformational flexibility compared to the phosphate-linked methacrylate in the target .

- Phosphate-ammonium hybrids (e.g., in ionic liquids) exhibit high thermal stability and solubility in polar solvents, suggesting the target compound may share these traits .

Biomedical Potential: The combination of methacrylate (polymerizable) and phosphate/ammonium (ionic) groups could mimic dicalcium phosphate-containing composites (CAS No. 25777–71–3), which are used in bone cement and drug delivery .

Biological Activity

Butyl 2-methylprop-2-enoate, also known as butyl acrylate, is an organic compound classified under enoate esters. This compound is characterized by its unique molecular structure, which includes a conjugated double bond adjacent to the ester functional group. The biological activity of butyl 2-methylprop-2-enoate and its derivatives, particularly in relation to cellular systems and potential applications in biomedicine and industrial processes, is of significant interest.

Butyl 2-methylprop-2-enoate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Density | 0.895 g/mL |

| Boiling Point | 163 °C |

| Melting Point | -75 °C |

| LD50 (rat) | 3143 mg/kg |

| LD50 (rabbit) | 9000 mg/kg |

These properties underscore its utility in various applications, including polymer synthesis and potential biological interactions.

Biological Activity

The biological activity of butyl 2-methylprop-2-enoate primarily involves its metabolic effects and interactions with cellular systems. Research indicates that this compound can influence yeast metabolism, acting as a metabolite in Saccharomyces cerevisiae (brewer's yeast) .

Toxicological Profile

Butyl 2-methylprop-2-enoate exhibits low acute toxicity with an LD50 value indicating relatively safe handling under controlled conditions. However, it can induce allergic skin reactions upon contact and is classified as very toxic to aquatic life, necessitating careful environmental considerations .

Case Studies and Research Findings

- Yeast Metabolism : A study highlighted the role of butyl 2-methylprop-2-enoate as a metabolite in yeast, suggesting its potential utility in fermentation processes. The compound may enhance metabolic pathways that contribute to alcohol production .

- Polymerization Applications : Butyl acrylate is extensively used in the production of polymers such as poly(butyl acrylate), which finds applications in coatings, adhesives, and sealants. Its reactivity due to the conjugated double bond facilitates efficient polymerization processes .

- Aquatic Toxicity Studies : Investigations into the environmental impact of butyl 2-methylprop-2-enoate revealed its high toxicity to aquatic organisms, raising concerns about its use in industrial applications without adequate precautions .

Comparative Analysis with Similar Compounds

To understand the biological activity of butyl 2-methylprop-2-enoate better, it is useful to compare it with related compounds:

| Compound | Molecular Formula | LD50 (rat) | Applications |

|---|---|---|---|

| Butyl Acrylate | C₈H₁₄O₂ | 3143 mg/kg | Adhesives, coatings |

| Methyl Methacrylate | C₅H₈O₂ | 7900 mg/kg | PMMA production |

| Ethyl Acrylate | C₆H₈O₂ | 5000 mg/kg | Coatings, textiles |

This table illustrates the relative safety profiles and applications of these compounds, indicating that while butyl acrylate is less toxic than some alternatives, environmental safety remains a critical concern.

Q & A

Basic: What analytical methods are recommended for structural confirmation and purity assessment of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for verifying the ester and phosphate functional groups. For example, ³¹P NMR can resolve the phosphate moiety’s chemical environment, while ¹H NMR identifies methacrylate protons (δ ~5.5–6.1 ppm) and trimethylazaniumyl protons (δ ~3.2 ppm) . High-resolution mass spectrometry (HRMS) or LC-MS should be used for molecular weight validation. Purity can be assessed via reverse-phase HPLC with UV detection (λ = 210–220 nm for unsaturated esters) .

Basic: How can researchers optimize synthesis protocols to minimize byproducts during esterification?

Answer:

Controlled reaction conditions (low temperature, inert atmosphere) and stoichiometric excess of methacrylic acid derivatives (e.g., 2-methylprop-2-enoyl chloride) can reduce side reactions like hydrolysis or oligomerization. Catalysts such as DMAP (4-dimethylaminopyridine) or Ti(OiPr)₄ improve esterification efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Advanced: How do environmental factors (pH, temperature) influence the hydrolysis kinetics of the phosphate ester moiety?

Answer:

The phosphate ester bond is susceptible to alkaline hydrolysis. Accelerated stability studies (e.g., 25–50°C, pH 4–10) should be conducted using UV-Vis or ³¹P NMR to track degradation. For example, at pH >8, hydrolysis rates increase exponentially due to nucleophilic attack by OH⁻ ions. A pseudo-first-order kinetic model can quantify half-lives (t₁/₂) under varying conditions. Data contradictions between lab and field studies may arise from microbial activity or photolysis, necessitating controlled microcosm experiments .

Table 1: Hydrolysis kinetics of phosphate ester at 25°C

| pH | k (h⁻¹) | t₁/₂ (h) |

|---|---|---|

| 4 | 0.0021 | 330 |

| 7 | 0.0045 | 154 |

| 10 | 0.0183 | 38 |

Advanced: What experimental designs are suitable for assessing ecotoxicological impacts on aquatic organisms?

Answer:

A split-plot design with randomized blocks is recommended to evaluate dose-response relationships. For example:

- Main plots: Concentration gradients (0.1–100 mg/L).

- Subplots: Test species (e.g., Daphnia magna, Danio rerio).

- Sub-subplots: Exposure durations (24–96 h).

Endpoints include mortality, oxidative stress biomarkers (SOD, CAT activity), and larval development abnormalities. Conflicting data on aquatic toxicity (e.g., H410 vs. H412 classifications ) require meta-analysis using fixed/random-effects models to account for inter-study variability.

Advanced: How can researchers resolve contradictions in reported biodegradation pathways for this compound?

Answer:

Discrepancies often stem from microbial community differences or analytical method sensitivity. A tiered approach is advised:

Lab-scale bioreactors: Use ¹⁴C-labeled compound to track mineralization (CO₂ evolution).

Metabolite profiling: LC-QTOF-MS to identify intermediates (e.g., 2-methylprop-2-enoic acid).

Microbiome analysis: 16S rRNA sequencing to correlate degradation rates with microbial diversity.

Contradictory results (e.g., aerobic vs. anaerobic pathways) should be contextualized with redox conditions and nutrient availability .

Basic: What safety protocols are essential for handling the trimethylazaniumyl group?

Answer:

The quaternary ammonium group poses risks of dermal irritation and respiratory sensitization. Use fume hoods, nitrile gloves, and P2 respirators. Neutralize spills with 5% acetic acid. Storage conditions: 2–8°C under nitrogen to prevent oxidation. Toxicity data (e.g., LD₅₀ in rats: 250 mg/kg ) should inform institutional safety guidelines.

Advanced: What mechanistic studies are needed to elucidate interactions with lipid bilayers or cellular membranes?

Answer:

Molecular dynamics (MD) simulations can model the compound’s insertion into lipid bilayers (e.g., DPPC membranes). Experimental validation via fluorescence anisotropy (using DPH probes) quantifies membrane fluidity changes. Confocal microscopy with FRET probes can visualize intracellular distribution in live cells. Contrasting results from computational vs. experimental studies may require force-field parameter adjustments in MD .

Basic: How can researchers validate the compound’s stability under long-term storage?

Answer:

Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation via:

- HPLC-UV: Purity loss >5% indicates instability.

- Karl Fischer titration: Moisture uptake >0.1% warrants desiccants.

- DSC/TGA: Thermal decomposition onset temperature (<100°C) suggests poor stability .

Advanced: What strategies mitigate matrix effects in environmental sample analysis (e.g., soil, water)?

Answer:

Matrix-matched calibration and isotope-labeled internal standards (e.g., deuterated analogs) improve quantification accuracy. For LC-MS/MS, use hydrophilic-lipophilic balance (HLB) solid-phase extraction to reduce interference from humic acids. Data contradictions due to ionization suppression can be resolved by post-column infusion studies .

Advanced: How do stereoelectronic effects influence the reactivity of the methacrylate and phosphate groups?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Experimentally, substituent effects are probed via Hammett plots using para-substituted aryl esters. Conflicting reactivity trends (e.g., electron-withdrawing vs. donating groups) require solvent polarity adjustments to decouple steric and electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.